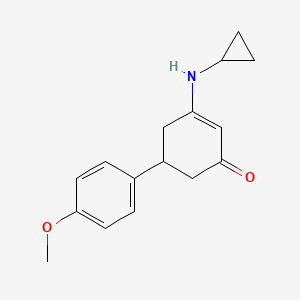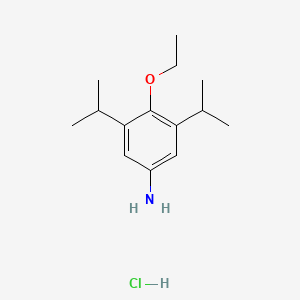![molecular formula C21H25ClN2O3S B3926238 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3926238.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide, also known as BZP-CTS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BZP-CTS is a sulfonamide derivative that exhibits both analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with the μ-opioid receptor and the cannabinoid receptor CB1, both of which are involved in pain regulation. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have both analgesic and anti-inflammatory effects in animal models. In addition, this compound has been found to reduce tumor growth and induce cell death in cancer cells. This compound has also been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide is its ability to target multiple signaling pathways in the body, making it a promising candidate for the treatment of various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and how it interacts with different signaling pathways in the body. Another direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more accessible for experimental use.
In conclusion, this compound is a promising chemical compound that exhibits analgesic and anti-inflammatory properties. Its potential therapeutic applications in various diseases make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases such as neuropathic pain, cancer, and inflammation. In neuropathic pain, this compound has shown to reduce pain sensitivity in animal models. In cancer, this compound has been found to inhibit tumor growth and induce cell death in cancer cells. In inflammation, this compound has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-28(26,27)24(20-9-5-8-19(22)15-20)16-21(25)23-12-10-18(11-13-23)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVISNLLLJXXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3926156.png)

![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)
![2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926188.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B3926203.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3926206.png)
![11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926215.png)
![N-{3-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B3926223.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-dimethylpiperazine](/img/structure/B3926225.png)
![4-methoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926239.png)
![N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide](/img/structure/B3926244.png)
